5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile
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Overview
Description
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile: is a heterocyclic compound that features a thiadiazole ring substituted with a dimethylamino group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with a suitable thiadiazole precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(dimethylamino)-quinolines: These compounds share the dimethylamino functional group and exhibit similar reactivity patterns.
Dimethylaminoquinolines: Known for their use in medicinal chemistry and materials science
Uniqueness
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile is unique due to its thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological activities and material properties .
Properties
Molecular Formula |
C5H6N4S |
---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
5-(dimethylamino)-1,3,4-thiadiazole-2-carbonitrile |
InChI |
InChI=1S/C5H6N4S/c1-9(2)5-8-7-4(3-6)10-5/h1-2H3 |
InChI Key |
ABYZCTFVKPLZFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(S1)C#N |
Origin of Product |
United States |
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